2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid
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Overview
Description
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, has a bromine atom at the 2-position and a methyl group at the 1-position of the indole ring, with an acetic acid moiety attached at the 3-position.
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride .
Chemical Reactions Analysis
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . For example, it can inhibit certain enzymes involved in viral replication or cancer cell proliferation . The bromine atom and acetic acid moiety enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Bromoindole: A simpler brominated indole derivative used in organic synthesis.
1-Methylindole-3-acetic acid: Similar to the compound but without the bromine atom.
The presence of the bromine atom in this compound makes it unique, as it can participate in specific substitution reactions and enhance its biological activity .
Biological Activity
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a bromo-substituted indole structure with an acetic acid moiety, which contributes to its biological properties. The synthesis typically involves several steps, including bromination of the indole ring followed by acetic acid derivatization. The general synthetic route can be summarized as follows:
- Bromination : The indole precursor is brominated at the 2-position.
- Acetylation : The resulting bromo-indole is then reacted with acetic acid to yield the final product.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory processes:
- Microsomal Prostaglandin E Synthase-1 (mPGES-1) : This enzyme is crucial for the biosynthesis of prostaglandins, mediators of inflammation.
- 5-Lipoxygenase (5-LOX) : Inhibition of this enzyme affects leukotriene synthesis, further contributing to its anti-inflammatory effects.
The compound's ability to inhibit these enzymes positions it as a potential therapeutic agent for inflammatory diseases such as arthritis and asthma .
Anticancer Activity
In addition to its anti-inflammatory properties, studies have shown that derivatives of indole compounds, including this compound, may possess anticancer activities. Research suggests that indole derivatives can modulate signaling pathways involved in cancer progression and apoptosis .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various enzymes and receptors implicated in disease pathways. These studies typically utilize biochemical assays to evaluate the effectiveness of the compound compared to known inhibitors. Results indicate favorable interactions with active sites due to its structural properties .
Comparative Analysis with Similar Compounds
A comparison of this compound with other structurally similar compounds highlights its unique biological profile:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromo-substituted indole with acetic acid group | Potential anti-inflammatory and anticancer |
Indomethacin | Indole structure without bromo group | Anti-inflammatory |
Melatonin | Indole structure with an amine side chain | Sleep regulation |
5-Bromoindole | Bromo-substituted indole without acetic acid | Antimicrobial properties |
The combination of both bromo and acetic functionalities on the indole framework may contribute to distinct biological activities not observed in other similar compounds .
In Vivo Studies
Recent studies have demonstrated the efficacy of this compound in animal models. For instance, it was tested for its ability to reduce inflammation in carrageenan-induced paw edema models, showing a significant reduction in swelling compared to control groups.
Mechanistic Insights
Molecular mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : Binding to active sites of mPGES-1 and 5-LOX, leading to decreased production of inflammatory mediators.
- Cell Signaling Modulation : Altering pathways related to apoptosis and cell proliferation, particularly in cancer cells.
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(2-bromo-1-methylindol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10BrNO2/c1-13-9-5-3-2-4-7(9)8(11(13)12)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
YULGNGLPFVZFIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Br)CC(=O)O |
Origin of Product |
United States |
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